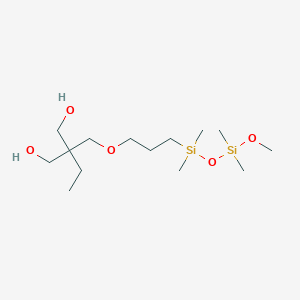![molecular formula C69H62Cl2NP3Ru B1495521 [1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;(1R,2R)-1-diphenylphosphanyl-1-phenylpropan-2-amine;ruthenium(2+);dichloride](/img/structure/B1495521.png)
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;(1R,2R)-1-diphenylphosphanyl-1-phenylpropan-2-amine;ruthenium(2+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II);97% is an organometallic complex that features ruthenium as the central metal atom. This compound is known for its unique chiral properties and is used in various catalytic processes. The presence of both phosphine and amine ligands in its structure makes it a versatile catalyst in asymmetric synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) typically involves the coordination of ruthenium with the respective ligands. The reaction is carried out under inert conditions to prevent oxidation. The ligands are first prepared separately and then introduced to a ruthenium precursor, such as ruthenium trichloride, in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Aplicaciones Científicas De Investigación
Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric synthesis, facilitating the production of chiral molecules with high enantioselectivity.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mecanismo De Acción
The mechanism of action of Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) involves the coordination of the ruthenium center with substrates, facilitating various chemical transformations. The chiral ligands create a specific environment around the ruthenium atom, enabling selective interactions with substrates. This selectivity is crucial for asymmetric synthesis, where the goal is to produce one enantiomer preferentially.
Comparación Con Compuestos Similares
Similar Compounds
- Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)
- Dichloro{®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(di(3,5-xylyl)phosphino)-3,3’-bipyridine}[(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)
Uniqueness
The uniqueness of Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) lies in its specific chiral ligands, which provide a distinct steric and electronic environment around the ruthenium center. This makes it particularly effective in catalyzing asymmetric reactions with high enantioselectivity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C69H62Cl2NP3Ru |
|---|---|
Peso molecular |
1170.1 g/mol |
Nombre IUPAC |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;(1R,2R)-1-diphenylphosphanyl-1-phenylpropan-2-amine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C48H40P2.C21H22NP.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20;;;/h5-32H,1-4H3;2-17,21H,22H2,1H3;2*1H;/q;;;;+2/p-2/t;17-,21+;;;/m.1.../s1 |
Clave InChI |
WYUVQRDTKOELOO-NWXQADLKSA-L |
SMILES isomérico |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.C[C@H]([C@@H](C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N.[Cl-].[Cl-].[Ru+2] |
SMILES canónico |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N.[Cl-].[Cl-].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tetrakis[(S)-(+)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(S-BTPCP)4](/img/structure/B1495462.png)
![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1495464.png)



![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B1495482.png)


![Calix[8]arene octa-N-propyl ether](/img/structure/B1495500.png)
